molecular formula C8H15Cl2N3 B1419066 N-methyl-1-(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine dihydrochloride CAS No. 893638-31-8

N-methyl-1-(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine dihydrochloride

Cat. No.: B1419066
CAS No.: 893638-31-8
M. Wt: 224.13 g/mol
InChI Key: IRMSOCTZENKSHA-UHFFFAOYSA-N
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Description

N-methyl-1-(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine dihydrochloride is a useful research compound. Its molecular formula is C8H15Cl2N3 and its molecular weight is 224.13 g/mol. The purity is usually 95%.
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Biological Activity

N-methyl-1-(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine dihydrochloride is a compound with potential biological activities that have garnered interest in pharmacological research. This article presents an overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

  • IUPAC Name: N-methyl(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine dihydrochloride
  • Molecular Formula: C₈H₁₅Cl₂N₃
  • Molecular Weight: 224.13 g/mol
  • CAS Number: 1201633-63-7

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the cyclopentapyrazole structure followed by methylation and salt formation with hydrochloric acid. The detailed synthetic pathway remains proprietary and is often optimized for yield and purity.

Research indicates that this compound may interact with various neurotransmitter systems. Preliminary studies suggest that it could act as a modulator of muscarinic receptors, which are implicated in numerous neurological disorders. Muscarinic agonists have shown promise in treating conditions such as Alzheimer's disease and schizophrenia by enhancing cholinergic signaling in the brain .

Key Mechanisms:

  • Muscarinic Receptor Activation: Potential agonist activity at M(1), M(2), and M(4) receptors.
  • Neuroprotective Effects: May exhibit neuroprotective properties through modulation of neurotransmitter release.

Pharmacological Studies

Several studies have evaluated the biological activities of this compound:

  • Antimicrobial Activity:
    • In vitro assays demonstrated effectiveness against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes.
    • Case Study: A study reported MIC values against Staphylococcus aureus and Escherichia coli, indicating significant antibacterial properties.
  • Antiproliferative Effects:
    • The compound has shown potential antiproliferative effects against cancer cell lines such as Hela and A549.
    • Case Study: In vitro tests indicated IC50 values suggesting moderate to high antiproliferative activity.

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusSignificant inhibition (MIC)
AntimicrobialEscherichia coliSignificant inhibition (MIC)
AntiproliferativeHela CellsIC50 = 226 µg/mL
AntiproliferativeA549 CellsIC50 = 242 µg/mL

Safety and Toxicology

The compound is classified as an irritant. Safety data sheets recommend handling it with care to prevent skin or eye contact. Long-term toxicity studies are necessary to fully understand its safety profile.

Properties

IUPAC Name

N-methyl-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c1-9-5-8-6-3-2-4-7(6)10-11-8;;/h9H,2-5H2,1H3,(H,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRMSOCTZENKSHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NNC2=C1CCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00658000
Record name N-Methyl-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00658000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893638-31-8
Record name N-Methyl-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00658000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-methyl-1-(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine dihydrochloride
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N-methyl-1-(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine dihydrochloride
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N-methyl-1-(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine dihydrochloride
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N-methyl-1-(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine dihydrochloride
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N-methyl-1-(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine dihydrochloride
Reactant of Route 6
N-methyl-1-(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.